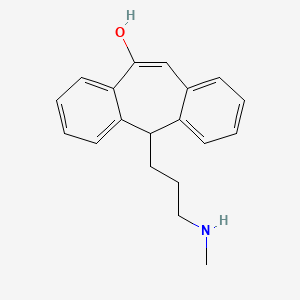
10-Hydroxy Protriptyline
説明
10-Hydroxy Protriptyline is a metabolite of Protriptyline, a tricyclic antidepressant. This compound is known for its role in the treatment of depression and attention-deficit hyperactivity disorder (ADHD). It is characterized by its tricyclic structure, which includes three fused rings and a hydroxyl group attached to the tenth carbon atom .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy Protriptyline typically involves the hydroxylation of Protriptyline. This can be achieved through various chemical reactions, including oxidation processes. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 10-Hydroxy Protriptyline undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: The hydroxyl group can be reduced to a hydrogen atom, reverting to Protriptyline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Protriptyline.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
10-Hydroxy Protriptyline has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter pathways and its potential role in neuroprotection.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of depression and ADHD.
Industry: Utilized in the development of new antidepressant formulations and as a standard in quality control processes
作用機序
10-Hydroxy Protriptyline exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. The compound also interacts with various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, which contribute to its overall pharmacological profile .
類似化合物との比較
Nortriptyline: Another tricyclic antidepressant with a similar structure but differing in the position of the hydroxyl group.
Amitriptyline: Metabolized into Nortriptyline, shares similar pharmacological properties but has different side effect profiles.
Imipramine: Another tricyclic antidepressant with a different side chain structure
Uniqueness: 10-Hydroxy Protriptyline is unique due to its specific hydroxylation, which can influence its pharmacokinetics and pharmacodynamics. This modification can affect its binding affinity to various receptors and its overall therapeutic efficacy compared to other tricyclic antidepressants .
特性
IUPAC Name |
2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-10,13,16,20-21H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKAPUZDMTRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=C(C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675957 | |
| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27462-57-3 | |
| Record name | 10-Hydroxyprotriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYPROTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4K47H6NLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
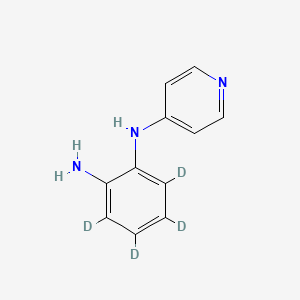
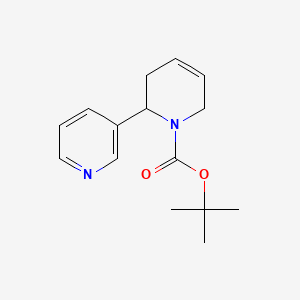
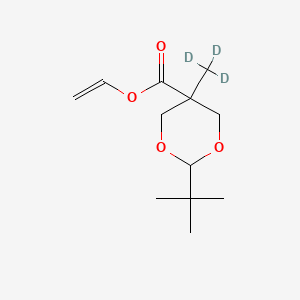





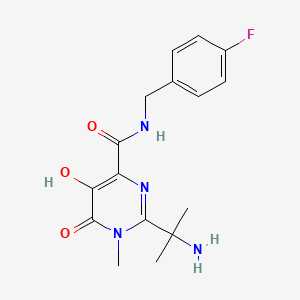
![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)
